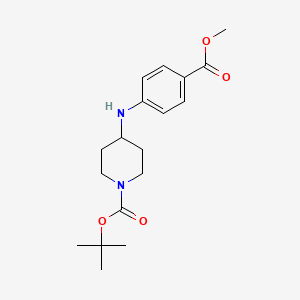

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLYBIDNSJWLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate typically involves the reaction of N-BOC-4-piperidinone with aniline and sodium triacetoxyborohydride (STAB) in dichloromethane . The reaction is carried out under cooling conditions to control the exothermic nature of the process. The intermediate product is then subjected to further reactions, such as acylation with propionyl chloride in the presence of diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, exhibit significant anticancer properties.

- Mechanism of Action : These compounds often inhibit cancer cell growth by targeting tubulin polymerization, a critical process for cell division. For instance, studies have shown that related compounds bind to the colchicine site of tubulin, leading to cytotoxic effects on cancer cells .

- Case Study : A study evaluated various derivatives against cancer cell lines, reporting IC50 values ranging from 25 to 440 nM. The presence of specific functional groups was essential for enhancing antiproliferative activity .

| Compound Name | IC50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound A | 25 | HeLa |

| Compound B | 440 | L1210 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes, which can be crucial in developing treatments for diseases where enzyme activity is dysregulated.

- Example : Research into β-lactamase enzymes has highlighted the importance of carboxylate-binding pockets, where similar compounds can be designed to enhance binding affinity and specificity .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the piperidine ring.

- Introduction of the methoxycarbonyl and phenylamino groups.

- Protection and deprotection strategies to ensure yield and purity.

These synthetic methodologies are vital for producing the compound in sufficient quantities for biological evaluation.

Drug Development

With ongoing research into its anticancer properties, there is potential for further development into clinical candidates. The selective cytotoxicity observed in studies suggests that it could be refined into a targeted therapy with fewer side effects compared to traditional chemotherapeutics.

Structure-Activity Relationship Studies

Continued exploration into the structure-activity relationships (SAR) of this compound could lead to the identification of more potent analogs, enhancing its efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate involves its conversion to active metabolites that interact with specific molecular targets. In the case of fentanyl synthesis, the compound is converted to fentanyl, which acts on the mu-opioid receptors in the brain to produce analgesic effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Biological Activity

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known by its CAS number 1815591-96-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.42 g/mol

- InChIKey : YGNGSBREWOHUMA-UHFFFAOYSA-N

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxycarbonyl phenylamino moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the methoxycarbonyl and phenylamino groups. This synthetic pathway is essential for producing derivatives that exhibit enhanced pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, compounds structurally related to this compound have been shown to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and K562 cells . These compounds function by disrupting tubulin polymerization, thereby inhibiting cell division.

The selectivity of these compounds for cancer cells over normal cells has been highlighted in research. For instance, when tested on human peripheral blood mononuclear cells (PBMCs), the IC50 values were over 20 µM, indicating minimal toxicity to normal cells while effectively targeting malignant cells . This selective action suggests a mechanism that preferentially affects rapidly dividing cells, characteristic of many anticancer agents.

Case Studies

Case Study 1: In Vitro Evaluation

In a study evaluating various derivatives of piperidine-based compounds, this compound was tested against several cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in the G2/M phase of the cell cycle .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tert-butyl 4-(methoxycarbonyl)phenylamino piperidine | HeLa | 0.75 |

| Tert-butyl 4-(methoxycarbonyl)phenylamino piperidine | K562 | 0.70 |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the methoxycarbonyl group significantly influenced the biological activity of the compound. Variations in substituents on the phenyl ring were found to enhance or diminish antitumor efficacy, underscoring the importance of this moiety in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by coupling of the 4-(methoxycarbonyl)phenylamino group. Critical steps include:

- Boc Protection : Using di-tert-butyl dicarbonate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid premature deprotection .

- Coupling Reaction : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to activate the methoxycarbonylphenylamino carboxylic acid for amide bond formation with the piperidine amine. Solvent choice (DMF or THF) and pH control (6.5–7.5) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥95% purity .

Q. Which analytical techniques reliably confirm structural integrity and purity of this compound?

- Methodological Answer :

- GC-MS : Validates molecular weight and fragmentation patterns. Retention time locking (e.g., tetracosane at 9.258 minutes) ensures reproducibility .

- HPLC-TOF : Provides exact mass confirmation (Δppm < 2) and purity assessment (≥98% via peak integration) .

- FTIR-ATR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl and Boc groups) .

- Cross-Validation : Discrepancies in NMR/FTIR data should be resolved by comparing with reference spectra from structurally analogous compounds (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate organic waste (e.g., reaction solvents) and coordinate with certified disposal services to avoid environmental contamination .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water jets. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine GC-MS (for fragmentation patterns) and HPLC-TOF (for exact mass) to cross-verify structural assignments .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals (e.g., aromatic vs. piperidine protons) .

- Computational Modeling : Compare experimental FTIR peaks with density functional theory (DFT)-predicted vibrational modes for ambiguous groups .

Q. What strategies minimize side reactions during methoxycarbonylphenylamino-piperidine coupling?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or ester hydrolysis .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency and reduce reaction time .

- Protecting Group Strategy : Temporarily protect reactive amines (e.g., with Fmoc) to prevent undesired nucleophilic attacks .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group shields the piperidine nitrogen, directing electrophilic attacks to the methoxycarbonylphenylamino moiety .

- Deprotection Conditions : Boc removal (e.g., TFA in DCM) regenerates the free amine for subsequent modifications (e.g., acylation, sulfonylation) without degrading the methoxycarbonyl group .

Q. What in vitro assays are suitable for evaluating biological interactions of this compound?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like kinases or GPCRs .

- Enzyme Inhibition : Monitor IC₅₀ values using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxycarbonyl group with a trifluoromethyl group to improve metabolic stability .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the phenyl ring to reduce hydrophobicity and enhance solubility .

Data Contradiction Analysis

- Purity Discrepancies : If HPLC-TOF reports ≥98% purity but GC-MS shows impurities, verify column compatibility (e.g., C18 vs. polar phases) and consider orthogonal methods like capillary electrophoresis .

- Biological Activity Variability : Inconsistent IC₅₀ values across labs may arise from differences in assay conditions (e.g., serum concentration, pH). Standardize protocols using reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.